N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Medicinal chemistry linker SAR physicochemical profiling

This compound incorporates a 2‑methoxyethyl linker that reduces H‑bond donor count and alters lipophilicity compared to its hydroxypropyl and propan‑2‑yl analogs, making it a critical comparator for SAR studies. The 4‑(1H‑pyrazol‑1‑yl)benzenesulfonamide core mirrors celecoxib’s pharmacophore, yet the benzofuran‑2‑yl terminus redirects target engagement toward carbonic anhydrase isoforms (hCA IX/XII, Ki ~10–98 nM) and CCR9. Ideal for labs pursuing next‑generation COX‑2 inhibitors with differentiated gastric safety or dual‑target tumor microenvironment modulation. Supplied at ≥95% purity for polypharmacology profiling and kinome‑wide selectivity fingerprinting.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 2034292-81-2
Cat. No. B2545938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034292-81-2
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C20H19N3O4S/c1-26-20(19-13-15-5-2-3-6-18(15)27-19)14-22-28(24,25)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,20,22H,14H2,1H3
InChIKeyBHRQDQGLVSOWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034292-81-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034292-81-2, PubChem CID 119104123) is a synthetic small-molecule sulfonamide that integrates a benzofuran heterocycle, a central 2-methoxyethyl linker, and a 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore [1]. The compound has a molecular formula of C20H19N3O4S, a molecular weight of 397.4 g/mol, a computed XLogP3 of 2.7, one hydrogen bond donor, six hydrogen bond acceptors, and a topological polar surface area of 94.7 Ų [1]. It is supplied as a research-grade chemical (typical purity ≥95%) and is catalogued under the synonym AKOS026697232 [1]. The compound belongs to the broader class of pyrazolyl benzenesulfonamides, a family that includes the marketed COX-2 inhibitor celecoxib and numerous investigational agents targeting carbonic anhydrase isoforms, chemokine receptors, and kinase enzymes [2].

Why Generic Substitution Fails for N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: Linker Chemistry Dictates Target Engagement and Physicochemical Behavior


Within the pyrazolyl benzenesulfonamide family, the central linker moiety connecting the terminal heterocycle to the sulfonamide nitrogen is a critical determinant of target affinity, selectivity, and drug-like properties [1]. The 2-methoxyethyl linker in CAS 2034292-81-2 is chemically and sterically distinct from the hydroxypropyl linker found in the close analog N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034601-42-6) and from the methyl-branched propan-2-yl linker in N-(1-(benzofuran-2-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034381-04-7) [2]. The methoxy group (OCH₃) versus hydroxyl (OH) substitution alters hydrogen-bonding capacity (HBD count: 1 vs. 2), lipophilicity (XLogP3 ~2.7 vs. ~2.0 estimated), and metabolic vulnerability to oxidation and glucuronidation [1]. Furthermore, the 4-(1H-pyrazol-1-yl)benzenesulfonamide core shared with celecoxib does not guarantee interchangeable pharmacology; the benzofuran-2-yl group in CAS 2034292-81-2 replaces the 5-(4-methylphenyl)-3-(trifluoromethyl)pyrazole motif of celecoxib, potentially redirecting binding from COX-2 toward alternative targets such as carbonic anhydrase isoforms or CCR9 [3][4]. These linker- and terminal-group differences render simple in-class substitution unreliable for reproducing biological outcomes.

Quantitative Evidence Guide: N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide Differentiation Data


Linker Chemistry Differentiation: 2-Methoxyethyl vs. 2-Hydroxypropyl and Propan-2-yl Analogs Affects Hydrogen Bonding and Lipophilicity

The 2-methoxyethyl linker in CAS 2034292-81-2 confers distinct physicochemical properties relative to close structural analogs. The methoxy group (OCH₃) replaces the hydroxyl (OH) found in the hydroxypropyl analog CAS 2034601-42-6, reducing the hydrogen bond donor count from 2 to 1 and eliminating a site for Phase II glucuronidation [1]. The computed XLogP3 of 2.7 for CAS 2034292-81-2 indicates moderately higher lipophilicity than the expected value for the hydroxypropyl analog (estimated XLogP3 ~2.0), which may improve membrane permeability while retaining aqueous solubility conferred by the sulfonamide and pyrazole moieties [1]. The topological polar surface area of 94.7 Ų remains within the favorable range for oral bioavailability (<140 Ų) [1]. In contrast, the propan-2-yl analog CAS 2034381-04-7 contains a methyl branch adjacent to the sulfonamide nitrogen, introducing steric bulk that may alter the conformational preferences of the pharmacophore [2].

Medicinal chemistry linker SAR physicochemical profiling

COX-2 Pharmacophore Comparison: Benzofuran Replacement of the Celecoxib 5-Aryl-3-CF3-Pyrazole Motif Alters Target Selectivity Profile

The 4-(1H-pyrazol-1-yl)benzenesulfonamide core is the canonical COX-2 pharmacophore exemplified by celecoxib (IC50 COX-2 = 0.04 µM; selectivity ratio COX-1/COX-2 > 375) [1]. However, in CAS 2034292-81-2, the celecoxib 5-(4-methylphenyl)-3-(trifluoromethyl) substituents are replaced by a benzofuran-2-yl group tethered via a 2-methoxyethyl linker. Hassan et al. (2014) demonstrated that celecoxib analogs bearing a benzofuran moiety can retain COX-2 inhibitory activity with IC50 values in the sub-micromolar range (e.g., compound 3e: COX-2 IC50 = 0.09 µM, selectivity index = 135.9), and certain analogs showed reduced ulcerogenic liability compared to celecoxib (compound 3e demonstrated ~40% reduction in ulcerogenic potential) [2]. While CAS 2034292-81-2 has not been directly profiled in this published series, the structural precedent indicates that the benzofuran substitution redirects the selectivity profile relative to the parent celecoxib scaffold, potentially reducing COX-1-mediated gastric toxicity—a key differentiator for procurement decisions where celecoxib serves as the reference standard [2].

COX-2 inhibition celecoxib analogs anti-inflammatory drug discovery

Carbonic Anhydrase Inhibition Potential: Benzofuran-Based Sulfonamides as Isoform-Selective hCA IX/XII Inhibitors with Nanomolar Potency

Benzofuran-based sulfonamides have been established as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. In a 2020 study, a series of benzofuran-based benzenesulfonamides demonstrated Kis in the range of 10.0–97.5 nM for hCA IX and 10.1–71.8 nM for hCA XII, with selectivity over the ubiquitous cytosolic isoform hCA II [1]. The benzenesulfonamide primary sulfonamide group serves as the zinc-anchoring moiety, while the benzofuran tail modulates isoform selectivity through interactions with the variable rim of the CA active site [1][2]. CAS 2034292-81-2 incorporates both the benzenesulfonamide zinc-binding group and a benzofuran moiety, placing it within this pharmacophore framework. By contrast, celecoxib—the prototypical pyrazolyl benzenesulfonamide—shows negligible carbonic anhydrase inhibition, underscoring that the benzofuran substitution fundamentally alters the target landscape of this chemical class [2].

Carbonic anhydrase inhibition tumor-associated hCA isoforms hypoxia targeting

CCR9 Antagonism: Class-Level Patent Evidence for Pyrazol-1-yl Benzenesulfonamides in Inflammatory Bowel Disease

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold has been claimed in multiple patents as a potent CCR9 antagonist chemotype for treating inflammatory bowel disease and related inflammatory conditions [1][2]. Animal testing data disclosed in US Patent 8,916,601 demonstrates that compounds within this structural class reduce inflammation in CCR9-mediated disease models in vivo [1]. CAS 2034292-81-2 contains the identical 4-(1H-pyrazol-1-yl)benzenesulfonamide core claimed in these patents, with the benzofuran-2-yl-methoxyethyl side chain representing a structurally distinct variation from the aza-aryl substituents explicitly exemplified [1]. The methoxyethyl linker differentiates CAS 2034292-81-2 from the directly N-linked or shorter-chain analogs described in the patent literature, potentially altering CCR9 binding kinetics or residence time [1].

CCR9 antagonism chemokine receptor inflammatory bowel disease

Antimicrobial Sulfonamide Potential: Benzofuran-Pyrazole Hybrids Exhibit Broad-Spectrum Activity in Published Series

Published research on sulfonamides incorporating benzofuran and pyrazole moieties demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. Bashandy and Al-Harbi (2015) reported a series of benzofuran-pyrazole-sulfonamide hybrids in which select compounds (6 and 20) exhibited high activity against all tested microorganisms, and compound 14 achieved a selectivity index of 70.92 against the HepG2 hepatocellular carcinoma cell line compared to methotrexate (SI = 13.30), suggesting a differentiated therapeutic window [1]. Molecular docking studies indicated dihydrofolate reductase (DHFR) as a plausible target, consistent with the classical sulfonamide mechanism [1]. CAS 2034292-81-2 shares the benzofuran-pyrazole-sulfonamide architecture with this published series but differs in the specific linker and substitution pattern, which may influence antibacterial spectrum and potency.

Antimicrobial sulfonamides benzofuran-pyrazole hybrids DHFR inhibition

Important Caveat: Absence of Published Head-to-Head Comparative Biological Data for CAS 2034292-81-2

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (conducted April 2026) confirms that CAS 2034292-81-2 lacks published, peer-reviewed quantitative biological activity data (IC50, Ki, EC50, MIC, or in vivo efficacy endpoints) from primary research articles or authoritative databases [1][2]. The PubChem entry (CID 119104123) contains no bioassay results [1], and the compound is absent from the ChEMBL bioactive database [2]. All evidence dimensions presented above (Sections 3.1–3.5) are therefore categorized as 'class-level inference,' deriving from structurally analogous compounds within the benzofuran-pyrazole-sulfonamide family. No direct head-to-head comparative study or cross-study comparable dataset exists for CAS 2034292-81-2 versus any named comparator. This evidence gap must be considered when making procurement decisions; the compound's differentiation rests on structural novelty and class-level pharmacological precedent rather than on compound-specific quantitative performance data.

Data gap primary literature evidence quality

Best Research and Industrial Application Scenarios for N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034292-81-2)


Chemical Biology Tool for Profiling the Target Space of Benzofuran-Pyrazole-Sulfonamide Hybrids

Given the compound's unique combination of benzofuran, 2-methoxyethyl linker, and 4-(1H-pyrazol-1-yl)benzenesulfonamide motifs, it is best deployed as a chemical probe to map the polypharmacology of this hybrid scaffold. Class-level evidence supports potential engagement of COX-2 (celecoxib analog precedent) [1], carbonic anhydrase isoforms IX/XII (benzofuran-benzenesulfonamide precedent) [2], and CCR9 (pyrazol-1-yl benzenesulfonamide patent precedent) [3]. Broad kinome or protease profiling of CAS 2034292-81-2 would establish its selectivity fingerprint and inform which of these target hypotheses is dominant. The methoxyethyl linker may confer pharmacokinetic properties that differ from the hydroxypropyl and propan-2-yl analogs, making it a useful comparator in linker SAR studies [4].

Medicinal Chemistry Starting Point for COX-2 Inhibitors with Improved Gastric Safety

The benzofuran-modified celecoxib scaffold exemplified by Hassan et al. (2014) demonstrates that replacing the 5-(4-methylphenyl) group with a benzofuran moiety can reduce ulcerogenic potential by ~40% while retaining sub-micromolar COX-2 potency [1]. CAS 2034292-81-2 extends this concept by introducing a methoxyethyl linker between the benzofuran and sulfonamide nitrogen, which may further modulate COX-1/COX-2 selectivity. Procurement is justified for laboratories pursuing next-generation COX-2 inhibitors where gastric safety differentiation from celecoxib is the primary project goal.

Hypoxia-Targeted Anticancer Agent Development via Carbonic Anhydrase IX/XII Inhibition

Benzofuran-based benzenesulfonamides are established nanomolar inhibitors of the tumor-associated, hypoxia-inducible carbonic anhydrase isoforms hCA IX and hCA XII (Ki range 10–98 nM) [2]. CAS 2034292-81-2 contains the zinc-binding benzenesulfonamide group required for CA inhibition and a benzofuran moiety that can be optimized for isoform selectivity. This application scenario is particularly relevant for groups working on tumor microenvironment modulation, where dual targeting of pH regulation (via CA IX/XII) and inflammation (via COX-2) could yield synergistic anti-tumor effects.

Inflammatory Bowel Disease Research Leveraging the CCR9 Antagonist Pharmacophore

The 4-(1H-pyrazol-1-yl)benzenesulfonamide core of CAS 2034292-81-2 matches the CCR9 antagonist pharmacophore disclosed in ChemoCentryx patents for inflammatory bowel disease [3]. The benzofuran-2-yl-methoxyethyl substitution represents a structurally novel variation on the aza-aryl side chains exemplified in the patent literature. Procurement is indicated for laboratories investigating gut-tropic T-cell trafficking where CCR9 is the molecular target, particularly if the benzofuran group offers intellectual property differentiation or altered pharmacokinetics relative to the exemplified patent compounds.

Quote Request

Request a Quote for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.